molecular formula C10H19NO2 B13260238 6-(2-Methylpropyl)piperidine-2-carboxylic acid

6-(2-Methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B13260238
M. Wt: 185.26 g/mol
InChI Key: LQRUSQCKDFDRHR-UHFFFAOYSA-N
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Description

6-(2-Methylpropyl)piperidine-2-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, characterized by the presence of a carboxylic acid group at the second position and a 2-methylpropyl group at the sixth position. It is a colorless solid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines in good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidines. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(2-Methylpropyl)piperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

6-(2-methylpropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-7(2)6-8-4-3-5-9(11-8)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

LQRUSQCKDFDRHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(N1)C(=O)O

Origin of Product

United States

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